molecular formula C10H12ClN3O2 B3019153 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 144734-19-0

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No.: B3019153
CAS No.: 144734-19-0
M. Wt: 241.68
InChI Key: WPWOYFVVSZQSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride typically involves the reaction of 2-aminobenzonitriles with carbon dioxide in water without any catalyst . This green and efficient method yields excellent results and is preferred due to its simplicity and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazoline derivatives with hydrogenated functional groups.

    Substitution: Substituted quinazoline derivatives with various alkyl or aryl groups.

Scientific Research Applications

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWOYFVVSZQSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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